molecular formula C3H8N2O2S B1338476 1,2,6-Thiadiazinane 1,1-dioxide CAS No. 67104-89-6

1,2,6-Thiadiazinane 1,1-dioxide

Cat. No.: B1338476
CAS No.: 67104-89-6
M. Wt: 136.18 g/mol
InChI Key: VODZRKXBWJKZLE-UHFFFAOYSA-N
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Description

1,2,6-Thiadiazinane 1,1-dioxide is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms within its ring structure.

Biochemical Analysis

Biochemical Properties

1,2,6-Thiadiazinane 1,1-dioxide plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. The interaction between this compound and aldose reductase results in the inhibition of the enzyme’s activity, which can have implications for conditions such as diabetic complications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been shown to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the binding of this compound to aldose reductase involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,6-Thiadiazinane 1,1-dioxide can be synthesized through several methods. One common approach involves the reaction of β-aminoethane sulfonamides with methylene donors such as dichloromethane, dibromomethane, and formaldehyde . The β-aminoethane sulfonamides are typically obtained through the Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides, followed by a sulfur (VI) fluoride exchange reaction with amines .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of readily available starting materials and straightforward reaction conditions makes this compound amenable to large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2,6-Thiadiazinane 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, nitrosating agents, and electrophiles such as formaldehyde . Reaction conditions typically involve moderate temperatures and the presence of catalysts or activating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogen-substituted thiadiazinane dioxides, while cycloaddition reactions can produce more complex heterocyclic compounds .

Comparison with Similar Compounds

1,2,6-Thiadiazinane 1,1-dioxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

1,2,6-thiadiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2S/c6-8(7)4-2-1-3-5-8/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODZRKXBWJKZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNS(=O)(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497077
Record name 1lambda~6~,2,6-Thiadiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67104-89-6
Record name 1lambda~6~,2,6-Thiadiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1lambda6,2,6-thiadiazinane-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 1,2,6-Thiadiazinane 1,1-dioxide derivatives be used as building blocks for other chiral molecules?

A1: Yes, research suggests that chiral 1,3-diamines can be synthesized from this compound derivatives. A rhodium-catalyzed asymmetric arylation of six-membered this compound-type cyclic imines with arylboronic acids has been shown to produce highly optically active sulfamides (95-99% ee) []. These sulfamides can then be readily transformed into various chiral 1,3-diamines through simple functional group transformations.

Q2: What are the potential applications of this compound derivatives in materials science?

A2: Studies indicate that some this compound derivatives exhibit promising properties for non-linear optical (NLO) materials []. Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6–31G (d,p) level have shown that specific derivatives possess a high first hyperpolarizability (βtot), a key parameter for NLO materials. This suggests their potential use in optoelectronic devices.

Q3: How can the electron-donating ability of this compound derivatives be modified?

A3: The electron-donating ability of these compounds can be tuned by attaching different functional groups to the core structure. For example, linking a tetrathiafulvalene (TTF) unit to the this compound ring significantly influences its electrochemical properties []. The electron donor ability of these TTF-linked derivatives can be measured by cyclic voltammetry, allowing researchers to fine-tune their properties for specific applications.

Q4: What synthetic routes are available for synthesizing 1,2,6-Thiadiazinane 1,1-dioxides?

A4: One common approach involves the reaction of primary amines with specific reagents to form the cyclic sulfamide structure []. For example, reacting a primary amine with chlorosulfonyl isocyanate followed by tert-butyl alcohol generates an open-chain sulfamide. This intermediate can then be cyclized under basic conditions and deprotected to yield the desired this compound derivative [].

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